6-Aza-2-thiothymine
Overview
Description
6-Aza-2-thiothymine (ATT) is a chemical compound derived from thymine, one of the nucleobases found in DNA. ATT has been the subject of various studies due to its unique structural properties, including the replacement of an oxygen atom by a sulfur atom and the substitution of a carbon atom by a nitrogen atom in the thymine molecule. These modifications have significant implications for ATT's chemical behavior, molecular structure, and interaction with other molecules.
Synthesis Analysis
ATT and its derivatives have been synthesized through various chemical pathways. For instance, specific palladium(II) and the first platinum(III) complexes containing ATT have been synthesized, showcasing ATT's ability to act as a ligand in complex metal structures (Ghassemzadeh, Heravi, & Neumüller, 2005). These syntheses provide insights into the versatility of ATT in forming stable compounds with metals, which can be crucial for catalytic and electronic applications.
Molecular Structure Analysis
The molecular structure of ATT has been extensively studied, revealing how its aza and thio substitutions influence its physical and chemical properties. For example, analyses have shown how these substitutions impact ATT's excited-state dynamics and its ability to sensitize molecular oxygen, with significant implications for its photophysical and photochemical behaviors (Kuramochi et al., 2010).
Chemical Reactions and Properties
ATT exhibits a range of chemical behaviors, including its role in the analysis of oxidized phospholipids (OxPLs) using MALDI mass spectrometry. The use of ATT, in combination with specific matrix additives, has shown superior performance for the sensitive analysis of OxPLs, demonstrating ATT's unique reactivity and suitability for analytical applications (Stübiger et al., 2010).
Physical Properties Analysis
The physical properties of ATT, such as its electron configuration and hydrogen-bonding patterns, have been examined through various spectroscopic methods. These studies reveal how ATT's structural modifications influence its electron distribution and interaction with other molecules, contributing to a deeper understanding of its chemical behavior and potential applications (Seliger et al., 2012).
Chemical Properties Analysis
Research into ATT's chemical properties has also included studies on its reactivity towards low-energy electrons, which is crucial for understanding its stability and behavior in various chemical environments. For instance, the interaction of ATT with low-energy electrons has been investigated, providing insights into its fragmentation processes and the formation of stable anions (Pshenichnyuk et al., 2007).
Scientific Research Applications
MALDI Mass Spectrometry Analysis
6-Aza-2-thiothymine (ATT) has been identified as an effective matrix for the analysis of oxidized phospholipids (OxPLs) using matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). ATT shows superiority in the analysis of biologically relevant OxPL classes in both positive and negative ionization modes. It offers significant advantages for sensitive OxPL profiling in biological samples like human plasma, indicating its valuable role in biochemical analysis (Stübiger et al., 2010).
Excited-State Dynamics and Photosensitization
ATT exhibits significant influences on excited-state dynamics in thymine analogues. Its ability for efficient intersystem crossing and singlet oxygen photosensitization makes it an interesting subject in the field of photochemistry. ATT's unique properties in its excited state provide insights into its potential applications in photophysical and photochemical processes (Kuramochi et al., 2010).
UV-Induced Generation of Rare Tautomers
Studies on 6-Aza-2-thiothymine under UV irradiation reveal its ability to undergo photoisomerization reactions, leading to the generation of rare tautomers. These reactions are crucial for understanding the photoreactivity and photochemistry of nucleobase analogues, which are important in various biological and chemical contexts (Khvorostov et al., 2005).
Electron Capture and Ionization Studies
Research involving the interaction of low-energy electrons with ATT in the gas phase provides insights into fundamental processes such as electron attachment and scattering cross sections. This is significant for understanding the behavior of ATT in various physical and chemical environments (Pshenichnyuk et al., 2007).
Thermoresponsive Properties in Biomedical Applications
ATT-stabilized gold nanoclusters have been shown to exhibit thermoresponsive photoluminescence properties. This characteristic is valuable for applications in intracellular nanothermometry and cellular imaging, highlighting ATT's potential in biomedical research and diagnostics (Kundu et al., 2019).
Safety And Hazards
Future Directions
6-Aza-2-thiothymine has shown potential in the photoelectrochemical field . It has been used as a photoactive material in gold nanoclusters, yielding a cathodic photocurrent density as high as 88 μA cm−2 with O2 as an electron acceptor . This work not only reveals the photoelectrochemical performance and mechanism of 6-aza-2-thio-thymine–gold nanoclusters, but also establishes a framework for in-depth design and studying the photoelectrochemical performance of gold nanoclusters .
properties
IUPAC Name |
6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOPQOSBROLOFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210473 | |
Record name | 2-Thio-6-azathymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aza-2-thiothymine | |
CAS RN |
615-76-9 | |
Record name | 6-Aza-2-thiothymine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thio-6-azathymine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 615-76-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102906 | |
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Record name | 615-76-9 | |
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Record name | 615-76-9 | |
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Record name | 2-Thio-6-azathymine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-THIO-6-AZATHYMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH0RIO9KF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.